molecular formula C18H28N2O2 B5195793 N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide

N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5195793
M. Wt: 304.4 g/mol
InChI Key: LECZKYMAFKRWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MPMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperidinecarboxamide compounds, which have been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to interact with the TRPV1 receptor, which is involved in pain perception, and the GABA-A receptor, which is involved in the regulation of neuronal activity. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide may also modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. In animal models, N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce pain sensitivity, decrease seizure activity, and improve motor function. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to be effective at low doses, which can reduce the risk of toxicity and side effects. However, one of the limitations of using N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neuropathic pain and epilepsy in humans. Further studies are needed to determine the safety and efficacy of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in clinical trials. Another area of interest is the development of novel analogs of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide with improved pharmacological properties, such as increased solubility and selectivity. These analogs could potentially have a wider range of therapeutic applications and could be used to further elucidate the mechanism of action of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methylbenzylamine with 3-methoxypropyl isocyanate in the presence of a catalyst. The resulting product is then treated with piperidinecarboxylic acid to obtain N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. The yield of the synthesis method is reported to be high, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been investigated for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest is its use as an analgesic agent. Studies have shown that N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can effectively reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been investigated for its potential use as an anticonvulsant agent, with promising results in animal models of epilepsy.

properties

IUPAC Name

N-(3-methoxypropyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15-4-6-16(7-5-15)14-20-11-8-17(9-12-20)18(21)19-10-3-13-22-2/h4-7,17H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZKYMAFKRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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